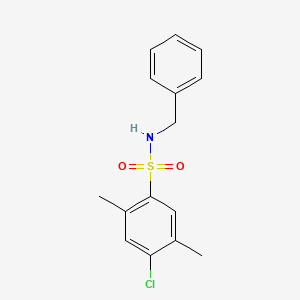
N-(2-chlorobenzyl)-3,3-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-3,3-diphenylpropanamide, also known as DCPA, is a chemical compound that has been widely studied for its potential use as a herbicide. DCPA is a member of the diphenyl ether herbicide family and has been shown to be effective against a wide range of weeds in various crops. In
作用机制
N-(2-chlorobenzyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the inhibition of cell division in the roots. It does this by binding to the microtubules in the cells, which are responsible for the separation of chromosomes during cell division. This results in the disruption of the cell division process, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the body and excreted in the urine. However, it has been shown to have some toxic effects on aquatic organisms, including fish and invertebrates.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-3,3-diphenylpropanamide is a valuable tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, its effectiveness as a herbicide can be influenced by various factors, including soil type, weather conditions, and weed species. This can make it difficult to accurately study the effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on weed growth in the lab.
未来方向
There are several areas of research that could be explored in the future regarding N-(2-chlorobenzyl)-3,3-diphenylpropanamide. One potential area of research is the development of new formulations of N-(2-chlorobenzyl)-3,3-diphenylpropanamide that are more effective against specific weed species. Another area of research is the investigation of the environmental fate and transport of N-(2-chlorobenzyl)-3,3-diphenylpropanamide, including its potential for leaching into groundwater. Additionally, the potential effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on non-target organisms, such as soil microorganisms and beneficial insects, should be further investigated. Finally, the development of new herbicides that are more effective and have fewer environmental impacts than N-(2-chlorobenzyl)-3,3-diphenylpropanamide should also be explored.
合成方法
N-(2-chlorobenzyl)-3,3-diphenylpropanamide can be synthesized through a simple reaction between 2-chlorobenzyl chloride and 3,3-diphenylpropionitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorobenzyl)-3,3-diphenylpropanamide.
科学研究应用
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been extensively studied for its use as a herbicide in various crops, including soybeans, corn, and cotton. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2-chlorobenzyl)-3,3-diphenylpropanamide is also being studied for its potential use in turfgrass management, as it has been shown to be effective against various weed species in turfgrass.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c23-21-14-8-7-13-19(21)16-24-22(25)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKAIWRTQJKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)


![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)


![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)
